molecular formula C11H9NO3 B1610648 Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate CAS No. 70758-34-8

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate

Cat. No.: B1610648
CAS No.: 70758-34-8
M. Wt: 203.19 g/mol
InChI Key: YOMAQGQZZWDMGK-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another approach involves the use of phase-transfer catalysis (PTC) conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis of quinoline derivatives often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as flow chemistry and metal-catalyzed reactions are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-oxo-1H-quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(13)12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMAQGQZZWDMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500624
Record name Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70758-34-8
Record name Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 Grams of 5-carboxycarbostyril was suspended in 100 ml of methanol, and hydrogen chloride gas was saturated by bubbling into this suspension, then the reaction mixture was refluxed for 3 hours. The reaction mixture was concentrated to be reduced one-half volume of its initial value, and the precipitated crystals were collected by filtration. The crystals were purified by a silica gel column chromatography, and recrystallized from methanol-chloroform to obtain 230 mg of 5-methoxycarbonylcarbostyril in the form of colorless powdery product.
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Synthesis routes and methods II

Procedure details

10 Grams of m-methoxycarbonyl-N-(β-ethoxyacryloyl)aniline was added to 100 ml of concentrated sulfuric acid gradually, and this mixture was stirred at a room temperature for 2 hours, then at 45° C. for 4 hours. The reaction mixture was poured in ice-water, and the precipitated crystals were collected by filtration and were washed with water. Thus obtained crude crystals were recrystallized from methanol-chloroform to obtain 6.97 g of 5-methoxycarbonylcarbostyril.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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